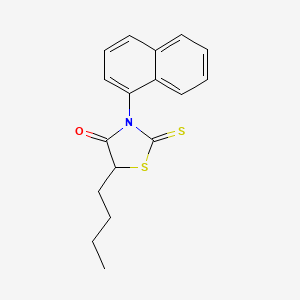
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is an organic compound with a molecular formula of C17H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone and a dimethylamino propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under acidic conditions to form the amide bond. The resulting product is then treated with acetic acid to form the monoacetate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in the study of cell membranes and as a component in the formulation of biological buffers.
Industry: The compound is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate involves its interaction with biological membranes. The dimethylamino group allows the compound to penetrate lipid bilayers, facilitating the delivery of active ingredients in drug formulations. The compound also acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)dodecanamide N-oxide
- N-(3-(Dimethylamino)propyl)octadecanamide
- Dodecanamide, N-propyl-
Uniqueness
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is unique due to its monoacetate form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and personal care products.
Properties
CAS No. |
22890-14-8 |
|---|---|
Molecular Formula |
C19H40N2O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
acetic acid;N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C17H36N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2(3)4/h4-16H2,1-3H3,(H,18,20);1H3,(H,3,4) |
InChI Key |
ITEOMQZUDMOKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
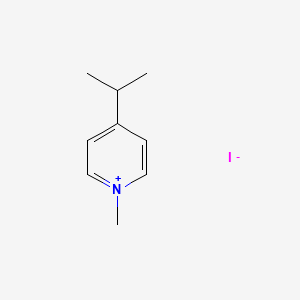

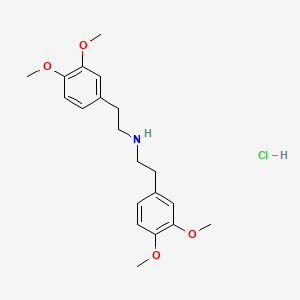
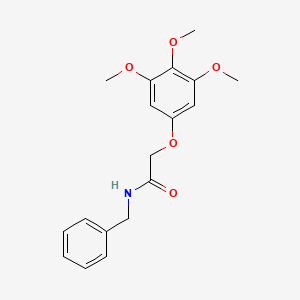
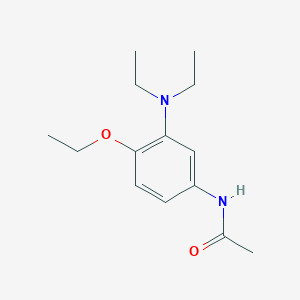

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

